1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 2097909-66-3
VCID: VC11794240
InChI: InChI=1S/C20H22N2O4S/c1-24-17-8-7-14(11-18(17)25-2)12-21-20(23)22-13-15(16-5-3-9-26-16)19-6-4-10-27-19/h3-11,15H,12-13H2,1-2H3,(H2,21,22,23)
SMILES: COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.5 g/mol

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

CAS No.: 2097909-66-3

Cat. No.: VC11794240

Molecular Formula: C20H22N2O4S

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea - 2097909-66-3

Specification

CAS No. 2097909-66-3
Molecular Formula C20H22N2O4S
Molecular Weight 386.5 g/mol
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Standard InChI InChI=1S/C20H22N2O4S/c1-24-17-8-7-14(11-18(17)25-2)12-21-20(23)22-13-15(16-5-3-9-26-16)19-6-4-10-27-19/h3-11,15H,12-13H2,1-2H3,(H2,21,22,23)
Standard InChI Key HMZAKJFSJRMBJU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC
Canonical SMILES COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC

Introduction

Potential Applications

Compounds with similar structural motifs are frequently explored for their biological and pharmacological activities:

  • Anticancer agents: Urea derivatives are known to inhibit kinases or other enzymes involved in cancer cell proliferation.

  • Anti-inflammatory properties: The presence of heterocycles like furan and thiophene often correlates with anti-inflammatory effects.

  • Enzyme inhibitors: Urea-based compounds are widely studied as inhibitors of enzymes such as urease, which is implicated in various diseases.

Synthetic Pathways

While specific synthetic methods for this compound are not available, typical synthesis involves:

  • Formation of the urea group: Reacting an amine with an isocyanate or carbonyl compound.

  • Coupling reactions: Incorporating the furan and thiophene groups via cross-coupling reactions (e.g., Suzuki or Heck coupling).

  • Functionalization of the aromatic ring: Introducing methoxy groups through methylation reactions.

Example Data Table

PropertyDescription
Molecular FormulaC17H20N2O4S
Functional GroupsUrea, dimethoxyphenyl, furan, thiophene
Expected Biological ActivityAnticancer, anti-inflammatory, enzyme inhibition
Synthetic ChallengesStability of heterocycles during synthesis; regioselectivity of substitutions

Analytical Techniques

Compounds like this are typically characterized using:

  • NMR Spectroscopy: To confirm structural details (e.g., chemical shifts for aromatic and methoxy groups).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): For identifying functional groups like NH (urea) and C=O stretches.

If you need more detailed insights into this compound's synthesis or applications, further research in specialized chemical databases or experimental studies would be required.

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